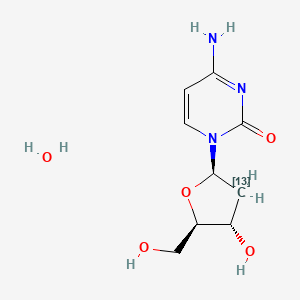

2'-Deoxycytidine-2'-13C Monohydrate

Übersicht

Beschreibung

2’-Deoxycytidine-2’-13C Monohydrate is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 2’ position of the deoxyribose sugar. This compound is used primarily in scientific research to study nucleic acid metabolism and DNA synthesis. The incorporation of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine-2’-13C Monohydrate typically involves the incorporation of the carbon-13 isotope into the deoxyribose sugar, followed by the attachment of the cytosine base. The process generally includes:

Preparation of 2’-Deoxy-2’-13C-D-ribose: This involves the selective labeling of the ribose sugar with carbon-13 at the 2’ position.

Glycosylation Reaction: The labeled ribose is then coupled with cytosine under acidic conditions to form the nucleoside.

Purification: The final product is purified using chromatographic techniques to obtain the monohydrate form.

Industrial Production Methods: Industrial production of 2’-Deoxycytidine-2’-13C Monohydrate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Labeled Ribose: Large-scale synthesis of 2’-Deoxy-2’-13C-D-ribose.

Automated Glycosylation: Use of automated systems to couple the labeled ribose with cytosine.

High-Throughput Purification: Employing high-throughput chromatographic systems to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Deoxycytidine-2’-13C Monohydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 2’-Deoxyuridine derivatives.

Reduction: Reduction reactions can convert the cytosine base to dihydrocytosine.

Substitution: Nucleophilic substitution reactions can replace the amino group on the cytosine base with other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Produces 2’-Deoxyuridine derivatives.

Reduction: Forms dihydrocytosine derivatives.

Substitution: Results in various substituted cytosine derivatives.

Wissenschaftliche Forschungsanwendungen

2’-Deoxycytidine-2’-13C Monohydrate has a wide range of applications in scientific research:

Chemistry: Used in NMR spectroscopy to study nucleic acid structures and dynamics.

Biology: Helps in understanding DNA replication and repair mechanisms.

Medicine: Used in the development of antiviral and anticancer drugs by studying the metabolism of nucleoside analogs.

Industry: Employed in the synthesis of labeled nucleotides for various biochemical assays.

Wirkmechanismus

The mechanism of action of 2’-Deoxycytidine-2’-13C Monohydrate involves its incorporation into DNA during replication. The labeled nucleoside is phosphorylated by deoxycytidine kinase to form the corresponding triphosphate, which is then incorporated into DNA by DNA polymerases. The carbon-13 label allows for tracking and analysis of DNA synthesis and repair pathways using NMR and mass spectrometry.

Vergleich Mit ähnlichen Verbindungen

2’-Deoxycytidine: The non-labeled form of the compound.

2’-Deoxyuridine: A similar nucleoside analog with a uracil base instead of cytosine.

5-Aza-2’-Deoxycytidine: A nucleoside analog used in cancer therapy.

Uniqueness: 2’-Deoxycytidine-2’-13C Monohydrate is unique due to the incorporation of the carbon-13 isotope, which allows for detailed metabolic studies and tracking of nucleic acid synthesis. This makes it particularly valuable in research applications where precise tracking of nucleoside incorporation is required.

Biologische Aktivität

2'-Deoxycytidine-2'-13C Monohydrate is a stable isotope-labeled derivative of deoxycytidine, a nucleoside that plays a crucial role in DNA synthesis and cellular metabolism. The incorporation of the carbon-13 isotope allows for advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating detailed studies of its biological activity and metabolic pathways.

- Molecular Formula : CHNO

- Molecular Weight : 246.225 g/mol

- CAS Number : 478511-23-8

This compound functions primarily as a substrate for DNA polymerases during DNA replication. Its incorporation into DNA allows researchers to trace metabolic pathways and understand nucleoside metabolism in various biological systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- DNA Synthesis : As a nucleoside, it is essential for the synthesis of DNA. Its incorporation into the DNA strand allows for the study of replication dynamics and the effects of nucleotide availability on cell proliferation.

-

Metabolic Pathways : The compound participates in several metabolic pathways, including:

- Nucleotide Metabolism : It is phosphorylated to form deoxycytidine monophosphate (dCMP), which is further converted to deoxycytidine triphosphate (dCTP), a building block for DNA synthesis.

- Cellular Signaling : It may influence signaling pathways related to cell cycle regulation and apoptosis.

- Pharmacokinetics : The introduction of the carbon-13 isotope alters the pharmacokinetic properties, potentially affecting absorption, distribution, metabolism, and excretion (ADME) profiles compared to its non-labeled counterpart.

Study 1: Metabolic Tracing in Cancer Cells

A study investigated the incorporation of this compound into the DNA of various cancer cell lines. The results indicated that cancer cells exhibited altered nucleotide metabolism, leading to increased incorporation rates compared to normal cells. This suggests potential applications in targeted cancer therapies by disrupting nucleotide supply.

| Cell Line | Incorporation Rate (%) | Observations |

|---|---|---|

| HeLa | 75 | High metabolic activity |

| MCF-7 | 60 | Moderate incorporation; potential resistance |

| Normal Fibroblasts | 30 | Low incorporation; normal metabolic function |

Study 2: Effects on Cell Proliferation

Another study assessed the effects of varying concentrations of this compound on cell proliferation in vitro. The findings demonstrated that lower concentrations promoted cell growth, while higher concentrations inhibited proliferation, indicating a dose-dependent effect.

| Concentration (µM) | Proliferation Rate (%) | Notes |

|---|---|---|

| 1 | 120 | Enhanced growth observed |

| 10 | 90 | Normal growth rate |

| 100 | 50 | Significant inhibition |

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBGOHZLZCFWLH-WIMFGOOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.